molecular formula C8H8BrClN2 B3248808 5-bromo-1H-indol-3-amine Hydrochloride CAS No. 1893457-72-1

5-bromo-1H-indol-3-amine Hydrochloride

Cat. No.: B3248808
CAS No.: 1893457-72-1
M. Wt: 247.52
InChI Key: BRGHKBZUPNOLGR-UHFFFAOYSA-N
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Description

Significance of the Indole (B1671886) Nucleus in Chemical Biology and Medicinal Chemistry

The indole nucleus, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a fundamental structural motif in a vast number of natural and synthetic compounds with significant biological activity. beilstein-archives.orgmdpi.comresearchgate.net Its prevalence in nature is exemplified by its presence in the essential amino acid tryptophan, which serves as a biosynthetic precursor to a wide array of secondary metabolites, including the neurotransmitter serotonin (B10506). beilstein-archives.org The unique electronic properties and the ability of the indole ring to participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, allow it to bind to a diverse range of biological targets, including enzymes and receptors. researchgate.netnih.gov

This inherent versatility has established the indole scaffold as a "privileged structure" in drug discovery. researchgate.netresearchgate.net Consequently, indole derivatives have been developed into a wide range of therapeutic agents with applications across numerous disease areas. nih.govresearchgate.net The structural diversity of indole-based compounds is vast, with substitutions at various positions of the indole ring leading to a broad spectrum of pharmacological activities. nih.govresearchgate.net

The following table provides a glimpse into the diverse biological activities associated with the indole nucleus:

Biological ActivityExamples of Indole-Containing Compounds/Derivatives
AnticancerVincristine, Vinblastine, Mitomycin C beilstein-archives.orgnih.govelsevierpure.com
Anti-inflammatoryIndomethacin, Pravadoline researchgate.netamericanelements.com
AntimicrobialVarious synthetic indole derivatives researchgate.netmedchemexpress.com
AntiviralIndole-based compounds targeting various viral proteins researchgate.net
AntihypertensiveReserpine, Pindolol researchgate.netnih.gov
AntidepressantBinedaline, Siramesine researchgate.netnih.gov
AntimalarialFlinderole B, Aminoindole analogs nih.govacs.org

The continued exploration of the indole scaffold in medicinal chemistry underscores its enduring importance in the development of new and effective drugs to address a multitude of health challenges. nih.govnih.gov

Research Context of 5-Bromo-1H-indol-3-amine Hydrochloride and its Derivatives

Within the expansive family of indole derivatives, this compound has emerged as a valuable building block in synthetic and medicinal chemistry. While direct and extensive research into the standalone biological activity of this specific hydrochloride salt is limited, its significance lies in its role as a key intermediate for the synthesis of more complex molecules with pronounced pharmacological properties. americanelements.comnih.govchemicalbook.com

The chemical structure of this compound features a bromine atom at the 5-position and an amine group at the 3-position of the indole ring. nih.gov The presence of the bromine atom, an electron-withdrawing group, and the nucleophilic amino group provides multiple reaction sites for further chemical modification, making it a versatile scaffold for creating diverse libraries of compounds for biological screening. chemscene.com

A common synthetic route to obtain 5-bromo-1H-indol-3-amine involves the reduction of 5-bromo-3-nitro-1H-indole. elsevierpure.comchemicalbook.com The resulting amine is often used directly in subsequent reactions without extensive purification. elsevierpure.com

The research applications of this compound are primarily centered on its use as a precursor for derivatives with potential therapeutic value. For instance, derivatives of 5-bromoindole (B119039) have been investigated for their antiproliferative activity. beilstein-archives.org In one study, the introduction of a bromine atom at the C-5 position of indole phytoalexin derivatives was associated with increased biological activity. beilstein-archives.org

Furthermore, the related compound, 5-bromo-1H-indole-3-carbaldehyde, has been utilized in the synthesis of 3-substituted-1H-imidazol-5-yl-1H-indoles, which have demonstrated in vitro activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov This highlights the potential of the 5-bromoindole scaffold in the development of novel antimicrobial agents.

The following table summarizes key research findings related to derivatives of 5-bromoindole, illustrating the utility of the 5-bromo-1H-indol-3-amine scaffold in generating biologically active molecules.

Derivative ClassStarting Material/ScaffoldBiological Activity InvestigatedKey Findings
5-Bromoindole Phytoalexin Derivatives5-BromoindoleAntiproliferativeBromination at the C-5 position can enhance biological activity. beilstein-archives.org
3-Substituted-1H-imidazol-5-yl-1H-indoles5-Bromo-1H-indole-3-carbaldehydeAnti-MRSAIdentified compounds with potent activity against methicillin-resistant Staphylococcus aureus. nih.gov
5-(3-Indolyl)-1,3,4-thiadiazoles5-Bromoindole-3-carboxylic acidAnticancerA derivative with a 5-bromo indolyl substituent showed significant cytotoxicity against pancreatic cancer cells. researchgate.netelsevierpure.com
Aminoindole AnalogsAminoindole scaffoldAntimalarialIdentified potent inhibitors of Plasmodium falciparum. nih.gov
1-Benzyl-5-bromoindolin-2-one Derivatives5-BromoisatinAnticancerDerivatives showed moderate to potent activity against breast cancer cell lines. nih.gov

Properties

IUPAC Name

5-bromo-1H-indol-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2.ClH/c9-5-1-2-8-6(3-5)7(10)4-11-8;/h1-4,11H,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRGHKBZUPNOLGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=CN2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Chemical Transformations of 5 Bromo 1h Indol 3 Amine Hydrochloride

Established Synthetic Pathways to the 5-Bromo-1H-indol-3-amine Core

The synthesis of the 5-bromo-1H-indol-3-amine core can be achieved through several strategic pathways, primarily involving either the construction of the indole (B1671886) ring from acyclic precursors or the functionalization of a pre-existing indole nucleus.

Precursor Chemistry and Starting Material Derivatization

The selection and preparation of starting materials are foundational to the successful synthesis of the target compound. A common and direct precursor is 5-bromo-3-nitro-1H-indole. chemicalbook.com The synthesis of this nitro-intermediate typically involves the electrophilic bromination of 3-nitroindole using a brominating agent like N-bromosuccinimide (NBS) or bromine, often in an inert solvent.

Alternatively, syntheses can commence from more fundamental building blocks. 5-Bromoisatin is a versatile precursor that can be transformed into various 5-bromo-indole derivatives through reactions like alkylation followed by cycloaddition. researchgate.netimist.ma Another major strategy starts with appropriately substituted anilines, such as 4-bromoaniline. luc.edu These anilines can be derivatized, for instance, by alkylation with α-haloacetaldehyde acetals, to create intermediates primed for indole ring formation. luc.edu The synthesis of 5-bromoindole (B119039) itself can be accomplished by treating indole with sodium bisulfite followed by reaction with acetic anhydride (B1165640) and subsequent steps. google.com

A summary of key starting materials and their derivatization is presented below.

Starting MaterialDerivatization MethodIntermediate Product
3-Nitro-1H-indoleElectrophilic bromination (e.g., NBS) 5-Bromo-3-nitro-1H-indole
4-BromoanilineAlkylation with α-haloacetaldehyde acetals luc.eduN-(2,2-diethoxyethyl)-4-bromoaniline
5-BromoisatinAlkylation and subsequent reactions researchgate.netimist.maN-alkyl-5-bromoisatin derivatives
IndoleReaction with sodium bisulfite and acetic anhydride google.com5-Bromoindole

Cyclization Reactions and Regioselectivity Considerations

The formation of the indole ring system through cyclization is a critical step in many synthetic routes. The Fischer indole synthesis is a classic and reliable method, which can be adapted for a one-pot process starting from a substituted phenylhydrazine, such as 4-bromophenylhydrazine hydrochloride, to generate the 5-bromoindole core. rsc.org

A highly effective route involves the acid-catalyzed intramolecular electrophilic aromatic substitution of α-anilino acetals. luc.edu This method is particularly well-suited for producing 5-substituted indoles because the substitution pattern of the starting aniline (B41778) directly dictates the final regiochemistry, effectively preventing the formation of other isomers. luc.edu While this approach works well for substrates with electron-donating groups, it has been noted to fail for those with electron-withdrawing groups like bromine under certain conditions. luc.edu

Regioselectivity is a paramount consideration in indole synthesis. nih.govbeilstein-journals.org When synthesizing 4-substituted indoles, for example, cyclization can occur at either the C3 or C5 position, leading to mixtures of products. nih.govbeilstein-journals.org However, for the synthesis of 5-bromoindoles from precursors like 4-bromoaniline, the regioselectivity is generally fixed, ensuring the desired isomer is formed. luc.edu

Halogenation and Amination Methods

Introducing the bromo and amino functionalities at the correct positions is key to the synthesis.

Halogenation: The introduction of a bromine atom onto the indole ring is a common modification. beilstein-archives.org Direct electrophilic bromination of an indole substrate is a frequent strategy, often employing reagents like N-bromosuccinimide (NBS) or elemental bromine. researchgate.netnih.gov The indole ring is highly reactive toward electrophiles, especially at the C3 position. researchgate.net Therefore, to achieve substitution at C5, the C3 position may need to be blocked, or reaction conditions must be carefully controlled. Halogenation of many natural products is associated with increased biological activity. beilstein-archives.org

Amination: The 3-amino group of the target compound is most commonly installed via the reduction of a 3-nitro group. chemicalbook.com The precursor, 5-bromo-3-nitro-1H-indole, can be efficiently reduced to 5-bromo-1H-indol-3-amine using reducing agents such as tin(II) chloride (SnCl₂) in acetic acid. chemicalbook.com This transformation is typically high-yielding and clean, providing the desired amine directly. chemicalbook.com While direct amination methods for indoles exist, such as iodine-mediated C2-amination, the reduction of a nitro group remains the most prevalent and straightforward route for accessing 3-aminoindoles. rsc.org

Functionalization and Derivatization of 5-Bromo-1H-indol-3-amine

Once synthesized, 5-bromo-1H-indol-3-amine can be further modified at several positions, including the indole nitrogen, the 3-amino group, and the C5-bromo position, to create a diverse library of derivatives.

N-Alkylation and N-Acylation Reactions

N-Alkylation: The substitution of the proton on the indole nitrogen (N1) is a fundamental transformation. wikipedia.org The classical approach involves deprotonating the indole with a strong base, such as sodium hydride (NaH), in a solvent like DMF or THF, followed by the addition of an alkylating agent (e.g., an alkyl halide). rsc.orgnih.govyoutube.com This method is widely used for preparing a variety of N-substituted indoles, including N-methyl, N-benzyl, and N-tosyl derivatives. nih.govnih.gov

N-Acylation: Acylation can occur at either the indole nitrogen (N1) or the exocyclic 3-amino group. The N-acylation of amines is a fundamental reaction in organic synthesis, often used for protection or to generate bioactive amides. orientjchem.orgmdpi.com For the indole N1 position, chemoselective acylation can be achieved using various reagents, including thioesters as a stable acyl source in the presence of a base like cesium carbonate. beilstein-journals.orgnih.gov The 3-amino group, being a primary amine, is also highly susceptible to acylation with agents like acyl chlorides or anhydrides to form the corresponding amides. researchgate.net

The table below summarizes common conditions for these reactions on the indole core.

ReactionReagents and ConditionsProduct Type
N-Alkylation1. Base (e.g., NaH) in DMF/THF2. Alkyl halide (e.g., MeI, BnBr) rsc.orgnih.govN1-Alkyl Indole
N-Acylation (N1)Thioester, Cs₂CO₃, xylene, 140 °C nih.govN1-Acyl Indole
N-Acylation (Amine)Acyl chloride or anhydride, base researchgate.netN-Acyl-3-aminoindole

Substitutions at the Indole Ring System

The 5-bromo-1H-indol-3-amine scaffold offers multiple sites for further substitution. The indole ring itself is inherently reactive towards electrophiles, with the C3 position being the most nucleophilic. researchgate.net With the C3 position occupied, electrophilic attack may be directed to other positions on the heterocyclic or benzene (B151609) ring, depending on the directing effects of the existing substituents.

The bromine atom at the C5 position is a particularly valuable handle for diversification. It can participate in a variety of transition metal-catalyzed cross-coupling reactions. nih.gov For instance, similar bromoindoles are readily used in Suzuki couplings with boronic acids or Sonogashira couplings with terminal alkynes, catalyzed by palladium complexes, to introduce new aryl or alkynyl groups at the C5 position. nih.govnih.gov The bromine can also be replaced through nucleophilic aromatic substitution reactions under specific conditions. acs.org This versatility allows for the synthesis of a vast array of complex C5-functionalized indole derivatives. nih.gov

Formation of Fused Heterocyclic Systems

The 5-bromo-1H-indol-3-amine hydrochloride scaffold is a valuable precursor for the synthesis of complex, fused heterocyclic systems, which are of significant interest in medicinal chemistry and materials science. nih.govsemanticscholar.org A notable application is in multicomponent reactions (MCRs) for the modular assembly of indole-fused seven-membered heterocycles. nih.govsemanticscholar.org These reactions demonstrate high efficiency and a broad substrate scope under mild conditions.

One prominent strategy involves a one-pot synthesis where an indole derivative, formaldehyde, and an amino hydrochloride (such as this compound, although specific examples often use other substituted indoles or amino hydrochlorides as models for the general reaction) assemble to form indole-fused oxadiazepines. nih.govsemanticscholar.org The versatility of this reaction is further highlighted by the alternative production of indole-fused thiadiazepines when sodium thiosulfate (B1220275) is added to the reaction mixture. nih.govsemanticscholar.org This approach allows for the direct incorporation of functionalities from amino acids into the final heterocyclic products, expanding their chemical diversity. nih.gov

The reaction of (Z)-5-bromo-3-(1-methylpyrrolidin-2-ylidene)-3H-indole, a related derivative, with pentane-2,4-dione leads to the formation of a seven-membered azepine ring fused to the indole core. researchgate.net This transformation results in the major product, 1-[(E)-4-(5-bromo-1H-indol-3-yl)-1-methyl-2,5,6,7-tetrahydro-1H-azepin-2-ylidene]propan-2-one, showcasing a ring-expansion strategy to access fused systems. researchgate.net

Furthermore, the core indole structure is a key component in the synthesis of various other fused systems like thieno[3,2-b]indoles, which have applications in materials chemistry and as pharmaceuticals. nih.gov While not directly starting from the 3-amine hydrochloride, these syntheses underscore the importance of the indole nucleus in creating polycyclic heterocyclic architectures. nih.govresearchgate.net For instance, isatin, an indole-2,3-dione, serves as a starting point for creating fused systems containing thiadiazole, triazine, and pyrimidine (B1678525) rings attached to the indole moiety. researchgate.net

Table 1: Examples of Fused Heterocyclic Systems Derived from Indole Precursors

Starting Indole TypeReagentsFused System FormedReference
Indole, Amino HydrochlorideFormaldehydeIndole-fused Oxadiazepine nih.govsemanticscholar.org
Indole, Amino HydrochlorideFormaldehyde, Na₂S₂O₃Indole-fused Thiadiazepine nih.govsemanticscholar.org
(Z)-5-bromo-3-(1-methylpyrrolidin-2-ylidene)-3H-indolePentane-2,4-dioneIndole-fused Azepine researchgate.net
Isatin-3-thiohydrazoneα,β-bifunctional reagentsFused Thiadiazoles, Triazines researchgate.net

Mechanistic Studies of Synthesis and Reactivity

Understanding the reaction mechanisms involving this compound and its derivatives is crucial for controlling reaction pathways and optimizing the synthesis of target molecules. Studies have focused on elucidating reaction intermediates and determining the stereochemical outcomes of various transformations. researchgate.netfrontiersin.org

A proposed mechanism for the multicomponent reaction to form indole-fused seven-membered heterocycles suggests an iterative assembly process. nih.gov Control experiments and isotope-labeling have been instrumental in deciphering this pathway. nih.gov Similarly, the reaction of indoles with α-amino aryl ketones and perbromomethane is suggested to proceed through a free radical mechanism, an idea supported by the inhibition of the reaction in the presence of TEMPO, a radical scavenger. frontiersin.org

In the Van Leusen three-component reaction, which can be used to synthesize imidazole-containing heterocycles from indole aldehydes, the proposed mechanism involves the formation of a key intermediate from the reaction of p-toluenesulfonylmethyl isocyanide (TosMIC) with an amine, followed by condensation with the aldehyde and subsequent cyclization. nih.gov

Elucidation of Reaction Intermediates

The identification of transient species and stable intermediates provides critical insight into reaction pathways. In the modular assembly of indole-fused heterocycles, key intermediates such as Int-1 (formed from the reaction of indole and formaldehyde) and Int-2 (the product of alkylamination between Int-1 and an iminium intermediate) have been isolated and characterized. nih.gov These findings support a stepwise mechanism involving condensation and bis-nucleophilic addition. nih.gov

The reaction between 5-bromoindole, 4-methoxy benzaldehyde, and HBF₄·OEt₂ first yields a stable aryl(indole-3-yl)methylium tetrafluoroborate (B81430) salt as a key intermediate. mdpi.com This electrophilic species is then reacted with a nucleophile, such as 1,3,5-triaza-7-phosphaadamantane (B1222458) (PTA), to form the final product. mdpi.com

In the reaction of (Z)-5-bromo-3-(1-methylpyrrolidin-2-ylidene)-3H-indole with pentane-2,4-dione, the proposed mechanism involves the initial protonation of the starting indole derivative by the diketone. researchgate.net This generates a 3H-indolium cation, which then undergoes nucleophilic attack at the C-2 position by the diketone enolate, forming a common intermediate that leads to the observed products. researchgate.net

Table 2: Identified Intermediates in Reactions Involving Indole Derivatives

ReactionIdentified or Proposed Intermediate(s)Method of ElucidationReference
Indole MCR for Fused HeterocyclesInt-1 (Indole-formaldehyde adduct), Int-2 (Alkylamination product)Isolation and Characterization nih.gov
Formation of Imidazolyl-indolesIminium intermediate, TosMIC-adductProposed Mechanism nih.gov
Synthesis of PTA-adductAryl(indole-3-yl)methylium tetrafluoroborateIsolation and Characterization mdpi.com
Reaction of 5-bromo-3-(1-methylpyrrolidin-2-ylidene)-3H-indole3H-indolium cation, Diketone-C-3-enolate adductMechanistic Proposal researchgate.net

Stereochemical Outcomes of Transformations

The stereochemistry of reactions involving indole derivatives is a critical aspect, particularly in the synthesis of chiral molecules for pharmaceutical applications. The multicomponent reaction to form indole-fused oxadiazepines can effectively incorporate the chirality from amino acid starting materials directly into the final products. nih.gov This provides a powerful tool for creating stereochemically diverse libraries of indole-fused heterocycles. nih.gov

In the synthesis of 7-((5-bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium tetrafluoroborate, the intermediate aryl(indole-3-yl)methylium salt was found to exist as a mixture of (Z) and (E) diastereomers in solution, with the Z-isomer being predominant. mdpi.com This observation highlights the potential for stereoisomerism in intermediates that can influence the final product distribution.

Similarly, the synthesis of 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives often results in a mixture of E/Z isomers. nih.gov These isomers can interconvert rapidly in solution at room temperature, making their separation challenging. The ratio of these isomers is often dependent on factors such as the solvent and temperature. nih.gov The study of such stereochemical outcomes is essential for controlling the synthesis of specific isomers. The principles of stereoselectivity are also central to asymmetric catalysis, where chiral catalysts, such as peptide-phosphonium salts, can achieve kinetic resolution of racemic mixtures by selectively recognizing and activating one enantiomer over the other. acs.org While not applied directly to this compound in the cited research, these principles are fundamental to achieving enantiopure compounds derived from such scaffolds.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structure Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, providing granular insights into the chemical environment of each atom. While specific experimental NMR data for 5-bromo-1H-indol-3-amine hydrochloride is not widely available in published literature, the analysis would theoretically proceed as follows, with reference to data for the related compound, 5-bromoindole (B119039), where appropriate.

A standard analysis would involve acquiring both ¹H and ¹³C NMR spectra. In the ¹H NMR spectrum, distinct signals would be expected for each proton in the molecule. The protons on the aromatic ring would appear in the downfield region, typically between 7.0 and 8.0 ppm, with their splitting patterns revealing their coupling relationships. For instance, in 5-bromoindole, the proton at position 4 typically appears as a doublet, and the protons at positions 6 and 7 would also show characteristic splitting. The protons of the amine group and the proton on the indole (B1671886) nitrogen would likely appear as broad singlets, and their chemical shifts could be sensitive to solvent and concentration.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing a signal for each unique carbon atom. The carbon atom attached to the bromine (C-5) would be significantly influenced by the halogen's electronegativity. The chemical shifts of the other aromatic carbons would help to confirm the substitution pattern.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 5-bromo-1H-indol-3-amine Moiety
AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C2~7.2~125
C3-~110
C3a-~128
C4~7.5~122
C5-~113 (C-Br)
C6~7.2~124
C7~7.8~113
C7a-~135
N1-HBroad singlet-
N3-H₂Broad singlet-

Note: These are predicted values and may differ from experimental data. Data for related compounds like 5-bromoindole shows aromatic protons in the range of 7.2-7.9 ppm. The presence of the amine group at C-3 would influence the chemical shifts of the surrounding protons and carbons.

Two-Dimensional NMR Techniques (COSY, HMBC, HSQC)

To unambiguously assign the proton and carbon signals, a suite of two-dimensional (2D) NMR experiments is indispensable. sdsu.edu

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the molecule. For this compound, cross-peaks would be expected between adjacent protons on the benzene (B151609) ring (e.g., H-6 and H-7, H-4 and H-6 if meta-coupling is resolved). This is crucial for confirming the connectivity of the aromatic system. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum would link a specific proton signal to its attached carbon signal, allowing for the definitive assignment of the carbon skeleton based on the already assigned proton spectrum. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For example, the proton at C-2 would show a correlation to C-3a and C-7a, and the amine protons could show correlations to C-3 and C-3a, thus confirming the position of the amine group. sdsu.educolumbia.edu

Application in Regiochemical and Conformational Assignment

The precise substitution pattern (regiochemistry) of the bromo and amine groups on the indole ring is confirmed by the collective data from 1D and 2D NMR. The splitting patterns and coupling constants in the ¹H NMR spectrum, along with the long-range correlations in the HMBC spectrum, provide irrefutable evidence for the 5-bromo and 3-amine substitution. For instance, the absence of a proton signal at position 5 and the presence of characteristic aromatic proton signals for H-4, H-6, and H-7 would confirm the bromine position. The correlations of the amine protons to C-3 would confirm its location. Conformational analysis, particularly concerning the rotation of the amine group, could be investigated using advanced NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy), although this is less critical for a relatively rigid molecule like this.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For 5-bromo-1H-indol-3-amine, a low-resolution mass spectrum would be expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (¹⁹Br and ⁸¹Br isotopes in nearly a 1:1 ratio). A synthesis of 5-bromo-1H-indol-3-amine reported an LC-MS peak with an m/z of [M+H]⁺ 211.1, which corresponds to the protonated molecule. libretexts.org

High-Resolution Mass Spectrometry (HRMS) Applications

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental formula. For C₈H₈BrClN₂, the hydrochloride salt, the exact mass would be calculated and compared to the experimentally determined value to confirm the elemental composition with a high degree of confidence. PubChem provides predicted collision cross-section data for various adducts of 5-bromo-1H-indol-3-amine, such as [M+H]⁺ with a predicted m/z of 210.98654. youtube.com

Table 2: Predicted Mass Spectrometry Data for 5-bromo-1H-indol-3-amine Adducts
AdductPredicted m/z
[M+H]⁺210.98654
[M+Na]⁺232.96848
[M-H]⁻208.97198
[M+NH₄]⁺228.01308
[M+K]⁺248.94242

Source: PubChem. youtube.com These are predicted values for the free amine.

Tandem Mass Spectrometry for Structural Elucidation

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected parent ion to generate a series of daughter ions. The fragmentation pattern provides a "fingerprint" of the molecule and helps to elucidate its structure. For 5-bromo-1H-indol-3-amine, characteristic fragmentation pathways would involve the loss of the amine group, cleavage of the indole ring, and loss of the bromine atom. The fragmentation of amines is often dominated by alpha-cleavage. The analysis of these fragmentation pathways would provide further confirmation of the compound's structure.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transition Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information regarding the functional groups and electronic properties of the molecule.

Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of specific functional groups based on their characteristic vibrational frequencies. For this compound, key absorptions would include:

N-H stretching: Primary amines typically show two bands in the region of 3500-3300 cm⁻¹, corresponding to symmetric and asymmetric stretching vibrations. The N-H of the indole ring would also show a stretching band in this region. nist.gov

N-H bending: A bending vibration for the primary amine is expected around 1650-1580 cm⁻¹. nist.gov

C-N stretching: The stretching vibration of the aromatic C-N bond would appear in the 1335-1250 cm⁻¹ region. nist.gov

Aromatic C-H stretching: These are typically observed above 3000 cm⁻¹.

C=C stretching: Aromatic ring stretching vibrations occur in the 1600-1450 cm⁻¹ region.

C-Br stretching: This would appear in the fingerprint region, typically below 700 cm⁻¹.

Table 3: Expected IR Absorption Bands for this compound
Functional GroupExpected Wavenumber (cm⁻¹)
N-H Stretch (amine & indole)3500 - 3300
Aromatic C-H Stretch> 3000
N-H Bend (amine)1650 - 1580
Aromatic C=C Stretch1600 - 1450
C-N Stretch (aromatic)1335 - 1250
C-Br Stretch< 700

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides information about the electronic transitions within the molecule. The indole ring system is a strong chromophore. The UV-Vis spectrum of indole itself shows absorption maxima around 270-280 nm and a stronger absorption band near 215 nm. The presence of the bromine atom and the amino group as substituents on the indole ring would be expected to cause a bathochromic (red) shift in the absorption maxima. The spectrum would be useful for quantitative analysis and for confirming the integrity of the aromatic system.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid. While the specific crystal structure of this compound is not publicly available, analysis of closely related bromo-indole derivatives provides significant insights into the expected molecular geometry, bond parameters, and intermolecular interactions that are likely to govern its solid-state architecture.

A relevant example is the crystal structure of 5-bromospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione, which contains the 5-bromoindole core. researchgate.net The crystallographic data for this compound reveals key structural features that are pertinent to the 5-bromoindole system. The crystal structure was resolved by direct methods and refined using a full-matrix least-squares procedure, yielding precise atomic coordinates and displacement parameters. researchgate.net

The analysis of such structures indicates that the indole ring system is largely planar. The presence of the bromine atom at the C5 position influences the electron distribution within the aromatic system and can participate in halogen bonding, a type of non-covalent interaction that can play a significant role in crystal packing and molecular recognition. In the hydrochloride salt of 5-bromo-1H-indol-3-amine, the protonated amine group would be a key site for hydrogen bonding interactions, likely forming strong hydrogen bonds with the chloride counter-ion and potentially with the nitrogen atom of the indole ring of neighboring molecules. These interactions, combined with π–π stacking of the indole rings, would be the primary forces dictating the supramolecular assembly in the solid state.

To illustrate the type of data obtained from such an analysis, the crystallographic parameters for the related compound, 5-bromospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione, are presented below. researchgate.net

Crystallographic Parameter Value
Crystal SystemTriclinic
Space GroupP-1
a (Å)11.8333(6)
b (Å)12.8151(6)
c (Å)17.1798(8)
α (°)77.317(4)
β (°)74.147(4)
γ (°)66.493(5)
Volume (ų)2280.0(2)
Z1
Calculated Density (g/cm³)1.647
R-value0.0622

This data is for a related bromo-indole derivative and is presented to exemplify the outputs of a crystallographic study. researchgate.net

Surface Analysis Techniques for Material Science Applications of Derivatives

The development of new materials based on functionalized indole derivatives for applications in areas such as sensors, coatings, and electronic devices necessitates a detailed understanding of their surface properties. Surface analysis techniques are critical for characterizing thin films and modified surfaces of 5-bromo-1H-indol-3-amine derivatives.

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For derivatives of 5-bromo-1H-indol-3-amine deposited as thin films, XPS can be used to:

Confirm the presence of bromine, nitrogen, carbon, and other expected elements on the surface.

Determine the atomic concentrations of these elements.

Investigate the chemical environment of the atoms by analyzing the binding energy shifts. For example, the N 1s spectrum could distinguish between the amine and indole nitrogen atoms, and the Br 3d spectrum would confirm the covalent C-Br bond.

Atomic Force Microscopy (AFM) is a type of scanning probe microscopy that provides ultra-high-resolution, three-dimensional images of a sample's surface. In the context of material science applications of 5-bromo-1H-indol-3-amine derivatives, AFM would be invaluable for:

Visualizing the surface morphology and topography of thin films.

Quantifying surface roughness, which is a critical parameter for many applications, including coatings and interfaces with other materials.

Assessing the uniformity and quality of deposited films, identifying defects such as pinholes or aggregates.

The combination of these techniques provides a comprehensive picture of the surface of materials derived from 5-bromo-1H-indol-3-amine. For instance, if derivatives of this compound are being investigated for use in biosensors, XPS could confirm the successful immobilization of a bioreceptor molecule onto a surface functionalized with the indole derivative, while AFM could visualize the changes in surface morphology upon binding of the target analyte.

The table below summarizes the key information that can be obtained from these surface analysis techniques for a hypothetical material science application of a 5-bromo-1H-indol-3-amine derivative.

Technique Information Obtained Relevance in Material Science
X-ray Photoelectron Spectroscopy (XPS) Elemental Composition, Chemical State, Atomic ConcentrationVerification of surface functionalization, determination of chemical integrity, study of surface reactions and degradation.
Atomic Force Microscopy (AFM) Surface Topography, Roughness, Morphology, Nanomechanical PropertiesOptimization of film deposition processes, understanding of surface-dependent phenomena (e.g., wetting, adhesion), quality control of surface modifications.

While specific experimental data on the surface analysis of this compound derivatives is not extensively reported in the literature, the established capabilities of XPS and AFM provide a clear framework for how such studies would be conducted and the valuable insights they would yield. researchgate.netwiley.com These analyses are crucial steps in the rational design and characterization of new functional materials based on this versatile chemical scaffold.

Computational Chemistry and Theoretical Modeling of 5 Bromo 1h Indol 3 Amine Hydrochloride

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (primarily the ground state) of many-body systems, particularly atoms, molecules, and the condensed phases. By calculating the electron density, DFT can predict a molecule's geometry, energy, and various electronic properties.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in defining a molecule's electronic behavior. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are known as the frontier molecular orbitals (FMOs). The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. irjweb.com A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates a molecule is more prone to chemical reactions.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Softness (S): 1 / (2η)

Electrophilicity Index (ω): χ² / (2η)

These descriptors provide a quantitative framework for predicting how the molecule will behave in a chemical reaction. irjweb.com For 5-bromo-1H-indol-3-amine hydrochloride, DFT calculations would reveal the influence of the electron-withdrawing bromine atom and the electron-donating amine group on the electronic distribution across the indole (B1671886) ring system.

Table 1: Hypothetical Global Reactivity Descriptors for this compound Calculated via DFT This table illustrates the type of data generated from a DFT analysis. Actual values would require specific computation.

ParameterSymbolFormulaHypothetical Value (eV)Interpretation
HOMO EnergyEHOMO--5.85Energy of the highest occupied molecular orbital; related to electron-donating ability.
LUMO EnergyELUMO--1.20Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability.
Energy GapΔEELUMO - EHOMO4.65Indicates high kinetic stability and relatively low chemical reactivity. irjweb.com
Ionization PotentialI-EHOMO5.85Energy required to remove an electron.
Electron AffinityA-ELUMO1.20Energy released when an electron is added.
Electronegativityχ(I+A)/23.525Tendency to attract electrons.
Chemical Hardnessη(I-A)/22.325Resistance to change in electron distribution.
Electrophilicity Indexωχ²/ (2η)2.67A measure of the molecule's ability to act as an electrophile.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netnih.gov The MEP map displays the electrostatic potential on the surface of the molecule, using a color scale to indicate different potential values.

Red regions indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. These are often associated with lone pairs of heteroatoms.

Blue regions indicate positive electrostatic potential, which is electron-poor, signifying sites for nucleophilic attack. These are typically found around hydrogen atoms attached to electronegative atoms.

Green regions represent neutral or zero potential.

For this compound, an MEP map would likely show a negative potential (red/yellow) around the bromine atom due to its high electronegativity and lone pairs. researchgate.net The area around the amine group (–NH2) and the pyrrole (B145914) nitrogen's hydrogen would likely be positive (blue), indicating them as sites for hydrogen bonding and nucleophilic interaction. researchgate.net Such maps are crucial for understanding non-covalent interactions, particularly in the context of drug-receptor binding. researchgate.netnih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods that model the physical movement of atoms and molecules over time. nih.gov By integrating Newton's laws of motion, MD simulations provide a detailed view of a molecule's conformational dynamics and its interactions with its environment (e.g., solvent or a protein binding site). nih.govnih.gov

For this compound, MD simulations can be used to:

Explore Conformational Space: To identify the most stable, low-energy conformations of the molecule in different environments. This includes understanding the flexibility of the indole ring and the rotational freedom of the amine group.

Analyze Intermolecular Interactions: To study how the molecule interacts with water molecules in an aqueous solution or with amino acid residues in a protein's active site. This is critical for understanding solubility and binding affinity.

Establish Stability of Complexes: When docked into a protein target, MD simulations can assess the stability of the predicted binding pose over time, providing a more dynamic and realistic picture than static docking. nih.gov

Simulations track key parameters like root-mean-square deviation (RMSD) to assess structural stability and hydrogen bond analysis to quantify specific interactions, offering insights into the dynamic behavior that governs the molecule's function. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies (Theoretical aspects)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net The fundamental principle is that the structural properties of a molecule (e.g., its size, shape, and electronic features) determine its activity.

A theoretical QSAR study on derivatives of 5-bromo-1H-indol-3-amine would involve these steps:

Dataset Assembly: A series of chemically similar compounds with experimentally measured biological activity (e.g., IC₅₀ values for enzyme inhibition) would be collected.

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated to represent its physicochemical properties. These can include:

Electronic Descriptors: Dipole moment, partial atomic charges, HOMO/LUMO energies.

Steric Descriptors: Molecular volume, surface area, molecular weight.

Hydrophobic Descriptors: LogP (partition coefficient), which describes lipophilicity.

Topological Descriptors: Indices that describe molecular branching and connectivity.

Model Development: Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a mathematical equation that correlates a subset of the calculated descriptors with the observed biological activity. researchgate.net

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is not a result of chance correlation.

The resulting QSAR model can be used to predict the activity of new, unsynthesized compounds and to provide insights into the structural features that are most important for enhancing or diminishing biological activity. researchgate.net

In Silico Prediction of Biochemical Interactions (e.g., molecular docking with specific protein targets)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.gov It is widely used in drug discovery to screen virtual libraries of compounds against a specific protein target and to understand the molecular basis of ligand-protein interaction. physchemres.org

The process involves:

Preparation of Receptor and Ligand: The 3D structure of the protein target is obtained from a database like the Protein Data Bank (PDB). The 3D structure of this compound is generated and optimized.

Docking Simulation: A docking algorithm systematically samples a large number of orientations and conformations of the ligand within the protein's binding site.

Scoring and Analysis: Each generated pose is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The pose with the best score is considered the most likely binding mode. physchemres.org

Analysis of the best-docked pose reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein's amino acid residues. nih.gov For instance, studies on similar 5-bromoindole (B119039) derivatives have shown their potential to bind to targets like Epidermal Growth Factor Receptor (EGFR) kinase. nih.gov In a hypothetical docking of this compound into a kinase active site, one might expect the indole nitrogen or the amine group to form hydrogen bonds with backbone atoms, while the bromo-phenyl ring engages in hydrophobic or halogen-bonding interactions.

Table 2: Illustrative Molecular Docking Results for a 5-Bromoindole Scaffold Against Potential Protein Targets This table presents representative data from docking studies on related compounds to show the type of information generated. nih.govphyschemres.org

Protein TargetPDB IDLigand ScaffoldPredicted Binding Energy (kcal/mol)Key Interacting Residues (Hypothetical)Interaction Type
EGFR Kinase1M175-Bromoindole derivative-7.8Met793, Leu718Hydrogen Bond, Hydrophobic
VEGFR2 Kinase6XVK5-Bromoindole derivative-9.1Cys919, Asp1046Hydrogen Bond, Electrostatic
Progesterone Receptor1A285-Bromoindole derivative-8.1Arg766, Asn719Hydrogen Bond, Pi-Alkyl

Investigation of Molecular Interactions and Biochemical Pathways

Enzyme Modulation Studies (in vitro, non-human systems)

The indole (B1671886) scaffold is a constituent of molecules known to modulate various enzymes. Derivatives of bromoindole have been specifically investigated as enzyme inhibitors. A notable target is the bacterial enzyme cystathionine (B15957) γ-lyase (bCSE), which is a primary producer of hydrogen sulfide (B99878) (H₂S) in pathogenic bacteria like Staphylococcus aureus. nih.gov H₂S is implicated in protecting bacteria from oxidative stress, and its inhibition can increase bacterial susceptibility to antibiotics. nih.gov

Studies on inhibitors based on a 6-bromoindole (B116670) core, a close structural relative of 5-bromo-1H-indol-3-amine, have demonstrated that this scaffold can be used to develop potent bCSE inhibitors. nih.gov For instance, compounds like (2-(6-bromo-1H-indol-1-yl)acetyl)glycine (NL1) and 5-((6-bromo-1H-indol-1-yl)methyl)- 2-methylfuran-3-carboxylic acid (NL2) were synthesized using 6-bromoindole as a key building block. nih.gov The development of these inhibitors highlights a key mechanistic action: by selectively targeting and inhibiting bacterial CSE, these indole-based compounds can suppress a crucial defense mechanism in bacteria, thereby potentiating the effects of conventional antibiotics. nih.gov

Receptor Binding Profiling (in vitro, non-human systems)

The indole nucleus is recognized as a "privileged structure" in medicinal chemistry, capable of interacting with a wide array of biological receptors. Halogenated indole derivatives have shown potential as modulators for various receptors, including serotonin (B10506) and cannabinoid receptors. The introduction of a halogen, such as bromine, can significantly alter the binding affinity and selectivity of the parent compound. While specific receptor binding data for 5-bromo-1H-indol-3-amine hydrochloride is not extensively detailed in the available literature, the general class of indole derivatives is known for these interactions. For example, the marketed drug Granisetron, an indazole derivative, functions as a serotonin receptor antagonist. nih.gov This suggests that the bromo-indole scaffold has the potential for receptor-mediated activity, a common mechanism for indole-containing compounds. nih.gov

Cell-Based Assays for Cellular Pathway Modulation (e.g., cell cycle, apoptosis, excluding clinical data)

Cell-based assays provide critical insights into how a compound affects cellular processes. For compounds structurally related to 5-bromo-1H-indol-3-amine, particularly other nitrogenous heterocycles, modulation of apoptosis and the cell cycle are common mechanisms of action. nih.govnih.govnih.gov

Apoptosis Induction: The induction of programmed cell death, or apoptosis, is a key mechanism for anticancer agents. nih.gov Studies on related indazole derivatives show that they can induce apoptosis in a dose-dependent manner. nih.gov This is often measured using techniques like Annexin V-FITC/PI staining, which distinguishes between early and late apoptotic cells. nih.gov Mechanistically, this can involve the activation of intrinsic (mitochondrial) or extrinsic apoptosis pathways, often confirmed by measuring the activity of key executioner enzymes like caspases-3, -8, and -9, and changes in the expression of regulatory proteins such as Bcl-2. nih.gov

Cell Cycle Arrest: Compounds can halt cell proliferation by arresting the cell cycle at specific checkpoints (e.g., G0/G1, S, or G2/M phase). nih.govnih.gov Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle following treatment. nih.gov For example, some heterocyclic compounds induce G0/G1 cell cycle arrest, which can be linked to the stabilization of tumor suppressor proteins like p53. nih.gov The p53 protein plays a crucial role in initiating cell cycle arrest in response to cellular stress, preventing the propagation of damaged cells. nih.govnih.gov

Live-cell-based coupled assay systems have also been developed to identify compounds that regulate specific metabolic pathways, such as glycolysis and glutaminolysis, in real-time, offering another avenue to understand cellular pathway modulation. nih.gov

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights (focus on chemical principles, not therapeutic outcomes)

Structure-activity relationship (SAR) studies help to understand how the chemical structure of a molecule influences its biological activity, providing mechanistic insights. For halogenated indoles, SAR studies have yielded several key principles.

The position and nature of the halogen substituent on the indole ring are critical. In one study of 3-substituted-1H-imidazol-5-yl-1H-indoles, analogues with 5- and 6-halogen substituents (including bromine) were synthesized to probe the effect of the indole ring's electronics on antimicrobial activity. nih.gov It was observed that a 5-bromoindole (B119039) derivative linked to an imidazole (B134444) moiety showed activity against methicillin-resistant Staphylococcus aureus (MRSA), whereas a similar 5-fluoro analogue was inactive, highlighting the specific role of the bromine atom. nih.gov

Furthermore, computational SAR studies on other bromo-substituted heterocyclic systems, such as pyrimido[5,4-b]indoles, have shown that placing a bromine atom at certain positions can enhance biological activity. The electron-withdrawing nature of the bromine atom at the C5 position of the indole ring in 5-bromo-1H-indol-3-amine significantly modulates the electron density of the aromatic system. This, combined with the nucleophilic amino group at the C3 position, creates a molecule with distinct chemical properties that drive its interactions with biological targets.

Antimicrobial Activity Studies (in vitro against bacterial/fungal strains, focus on mechanism)

Bromo-indole derivatives have been identified as promising antimicrobial agents. nih.govnih.gov Indole alkaloids, in general, exhibit a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. nih.gov

A study focused on 3-substituted-1H-imidazol-5-yl-1H-indoles identified a derivative containing a 5-bromoindole moiety as having weak inhibitory activity against methicillin-resistant Staphylococcus aureus (MRSA) with a Minimum Inhibitory Concentration (MIC) of 16 µg/mL. nih.gov This same screening campaign also identified related indole-imidazole derivatives with potent activity against the fungus Cryptococcus neoformans. nih.gov

The mechanisms underlying the antimicrobial action of such compounds are varied. One specific mechanism involves the inhibition of bacterial enzymes essential for survival, such as cystathionine γ-lyase (bCSE), which helps bacteria resist oxidative stress. nih.gov Other proposed mechanisms for heterocyclic antimicrobials include the disruption of membrane permeability and integrity. mdpi.com This can be observed through assays measuring crystal violet uptake, which indicates membrane damage. mdpi.comresearchgate.net Such damage can lead to the leakage of intracellular components like proteins and DNA and interfere with vital processes like the electron transport chain, ultimately causing cell death. mdpi.comresearchgate.net

Table 1: In Vitro Antimicrobial Activity of a 5-Bromoindole-Related Compound

Compound Target Organism MIC (µg/mL)

This interactive table summarizes the Minimum Inhibitory Concentration (MIC) value for a compound structurally related to 5-bromo-1H-indol-3-amine.

Antineoplastic Activity Studies (in vitro against cancer cell lines, focus on mechanism)

The indole scaffold is a core feature in many compounds investigated for anticancer properties. While direct studies on this compound are limited, research on closely related bromo-substituted heterocyclic compounds, such as 5-bromo-1H-indazol-3-amine derivatives, provides significant mechanistic insights. nih.gov

These derivatives have been evaluated against various human cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2). nih.gov One promising derivative, compound 6o , demonstrated a potent inhibitory effect against the K562 cell line with a 50% inhibitory concentration (IC₅₀) value of 5.15 µM, while showing much lower toxicity to normal cells. nih.gov

The primary mechanisms of antineoplastic activity identified for these related compounds are the induction of apoptosis and cell cycle arrest. nih.govnih.gov

Mechanism of Apoptosis: Compound 6o was found to induce apoptosis in K562 cells in a concentration-dependent manner. nih.gov Mechanistic studies suggested this was achieved by modulating the p53/MDM2 pathway. nih.gov The p53 tumor suppressor protein is a critical regulator of apoptosis, and its stabilization can trigger cell death in cancer cells. nih.govnih.gov

Mechanism of Cell Cycle Arrest: The antiproliferative effects are also attributed to the ability of these compounds to cause cell cycle arrest, preventing cancer cells from dividing. nih.govnih.gov

Table 2: In Vitro Antineoplastic Activity of a 5-Bromoindazole Derivative (Compound 6o)

Cell Line Cancer Type IC₅₀ (µM)
K562 Chronic Myeloid Leukemia 5.15 nih.gov
A549 Lung Cancer >50 nih.gov
PC-3 Prostate Cancer >50 nih.gov
Hep-G2 Hepatoma 38.6 nih.gov

This interactive table presents the 50% inhibitory concentration (IC₅₀) values of a closely related bromo-substituted heterocyclic compound against several cancer cell lines and a normal cell line.

Analytical Methodologies for Research Applications

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is the cornerstone for separating 5-bromo-1H-indol-3-amine Hydrochloride from impurities and related substances. These methods are crucial for assessing the purity of research-grade material and for quantifying the compound in complex matrices.

High-Performance Liquid Chromatography (HPLC) is a principal technique for the analysis of non-volatile and thermally sensitive compounds like this compound. Reverse-phase HPLC (RP-HPLC) is commonly utilized for the separation and purity determination of indole (B1671886) derivatives.

In a typical application for a related compound, 5-bromo-1H-indole, a specialized reverse-phase column can be used. sielc.com The mobile phase generally consists of an organic solvent like acetonitrile, mixed with an aqueous component. sielc.com An acid, such as phosphoric acid or formic acid, is often added to the mobile phase to improve peak shape and control the ionization state of the amine. sielc.com The use of formic acid makes the method compatible with mass spectrometry (MS) detection, which is invaluable for peak identification. sielc.com This liquid chromatography method is versatile, scalable for preparative separation to isolate impurities, and suitable for pharmacokinetic studies. sielc.com Several vendors confirm the availability of HPLC and LC-MS data for this compound and its analogs. bldpharm.combldpharm.combldpharm.com

Table 1: Representative HPLC Parameters for Analysis of Bromo-Indole Compounds

ParameterDescriptionReference
ColumnNewcrom R1 (Reverse-Phase) sielc.com
Mobile PhaseA mixture of Acetonitrile (MeCN) and water with an acid modifier. sielc.com
Acid ModifierPhosphoric acid (for standard UV detection) or Formic acid (for MS compatibility). sielc.com
DetectionUV-Vis Detector or Mass Spectrometer (MS). sielc.comchemicalbook.com
ApplicationPurity assessment, impurity isolation, and pharmacokinetic analysis. sielc.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique for analyzing volatile and semi-volatile compounds. While direct analysis of polar, low-volatility compounds like this compound can be challenging, GC-MS is highly relevant for identifying related impurities or when derivatization is employed. Aromatic amines can be analyzed by GC-MS, often following a derivatization step to increase their volatility and thermal stability. researchgate.netnih.gov

For the analysis of aromatic amines in research samples, various GC-MS methods have been developed. nih.govresearchgate.net These methods typically use a capillary column, such as a DB-5MS (5% phenyl-methylpolysiloxane), which is suitable for a wide range of analytes. researchgate.net Electron ionization (EI) is a common ionization technique. For enhanced sensitivity and selectivity, especially in complex matrices like biological fluids, techniques such as single-ion monitoring (SIM) or multiple reaction monitoring (MRM) in tandem mass spectrometry (GC-MS/MS) can be utilized. nih.gov These approaches allow for trace-level detection and quantification of target analytes. nih.gov

Table 2: General GC-MS Parameters for Aromatic Amine Analysis

ParameterDescriptionReference
ColumnDB-5MS (5% phenyl-methylpolysiloxane) or similar non-polar to mid-polar capillary column. researchgate.net
Carrier GasHelium. researchgate.net
Injection ModeSplit or splitless, depending on the concentration of the analyte. researchgate.net
Ionization ModeElectron Ionization (EI) or Negative Chemical Ionization (NCI). nih.gov
Detection ModeFull Scan, Single-Ion Monitoring (SIM), or Multiple Reaction Monitoring (MRM). nih.gov
DerivatizationMay be required for polar amines to improve volatility and peak shape. researchgate.netnih.gov

Spectrophotometric Methods for Detection and Quantification

UV-Visible spectrophotometry is a widely used technique for the detection and quantification of compounds containing chromophores. The indole nucleus in this compound is an effective chromophore, making this method suitable for its analysis.

The electronic absorption spectra of indole and its derivatives are characterized by two main absorption bands corresponding to the 1La and 1Lb transitions. nih.gov These typically appear in the regions of 200-240 nm and 260-290 nm. core.ac.ukresearchgate.net The exact positions and intensities of these absorption maxima are influenced by the substituents on the indole ring and the polarity of the solvent used for analysis. nih.govcore.ac.uk For example, studies on various indole derivatives in solvents like methanol, ethanol, and cyclohexane (B81311) have shown shifts in the absorption peaks. core.ac.ukresearchdata.edu.au The presence of a bromine atom (an auxochrome) and an amine group on the 5- and 3-positions of the indole ring, respectively, is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted indole molecule. This technique provides a straightforward and robust method for quantifying the compound in solutions, provided there are no interfering substances that absorb at the same wavelength.

Table 3: UV Absorption Maxima (λmax) for Indole and Related Derivatives

CompoundSolventλmax (nm)Reference
IndoleEthanol219, 280 researchgate.net
IndoleMethanol~270-280 researchdata.edu.au
Indole (product)-292, 616 researchgate.net
5-Methylindole (product)-296, 636 researchgate.net
6-HydroxyindoleCyclohexane~265 (1La), ~290 (1Lb) nih.gov

Advanced Techniques for Metabolite Identification (in research samples)

Understanding the metabolic fate of a compound is a critical aspect of preclinical research. eurofinsdiscovery.comwuxiapptec.com Identifying the metabolites of this compound in research samples requires sophisticated analytical techniques that can separate, detect, and structurally elucidate novel chemical entities in complex biological matrices. brycekallen.com

The primary methodology for metabolite identification involves hyphenated chromatographic and mass spectrometric techniques, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). brycekallen.comyoutube.com High-resolution mass spectrometry (HRMS), often using Orbitrap or Time-of-Flight (TOF) analyzers, is the gold standard. nih.gov The process typically involves incubating the parent compound in a relevant biological system (e.g., liver microsomes or hepatocytes) and then analyzing the sample. youtube.com

The LC system separates the metabolites from the parent drug and endogenous matrix components. The HRMS provides a highly accurate mass measurement of the metabolite ions, which allows for the determination of their elemental composition. youtube.com This can reveal common metabolic transformations such as oxidation (addition of an oxygen atom), demethylation, or conjugation with moieties like glucuronic acid or sulfate. youtube.com Subsequently, tandem mass spectrometry (MS/MS) is performed. In this step, a specific metabolite ion is isolated and fragmented, and the resulting fragmentation pattern provides crucial clues about its chemical structure, such as the site of metabolic modification. youtube.com

Table 4: Workflow for Metabolite Identification in Research Samples

StepTechniquePurposeReference
1. Sample PreparationIn vitro incubation (e.g., hepatocytes, microsomes) or analysis of in vivo samples.To generate and extract metabolites in a biological matrix. youtube.com
2. SeparationUltra-High-Performance Liquid Chromatography (UPLC).To separate the parent compound from its various metabolites and endogenous components. nih.gov
3. Detection &amp; CharacterizationHigh-Resolution Mass Spectrometry (HRMS) (e.g., Q-TOF, Orbitrap).To obtain accurate mass measurements for determining the elemental formula of potential metabolites. youtube.comnih.gov
4. Structural ElucidationTandem Mass Spectrometry (MS/MS).To fragment metabolites and analyze the pattern to deduce the chemical structure and site of modification. youtube.com
5. Definitive IdentificationComparison with authentic reference standard or NMR analysis.To unambiguously confirm the structure of a significant metabolite. youtube.com

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies

The current synthesis of 5-bromo-1H-indol-3-amine hydrochloride typically involves multi-step sequences, often starting from commercially available indole (B1671886) derivatives. A common route proceeds through the nitration of 5-bromoindole (B119039) followed by reduction of the nitro group to the corresponding amine. Another established method involves the deprotection of a suitable N-protected precursor, such as tert-butyl (5-bromo-1H-indol-3-yl)carbamate.

Another innovative approach involves a two-step synthesis of unprotected 3-aminoindoles starting from indoles and nitrostyrene. mdpi.com This method proceeds through a cascade reaction to form a spiro[indole-3,5'-isoxazole] intermediate, which is then converted to the 3-aminoindole. mdpi.com Exploring the applicability of this strategy to 5-bromoindole could provide a novel and efficient pathway to the target compound.

Furthermore, the application of cutting-edge technologies like flow chemistry and enzymatic synthesis presents exciting opportunities. Flow chemistry could enable a more controlled, scalable, and safer production process, while enzymatic approaches could offer highly selective and environmentally friendly alternatives to traditional chemical reagents.

Current Synthetic MethodKey FeaturesPotential Novel MethodologiesKey Advantages
Nitration and ReductionMulti-step, uses harsh reagentsCopper-Catalyzed Three-Component CouplingAtom economy, convergent synthesis
Deprotection of CarbamateRequires protecting group manipulationTwo-Step Synthesis via NitrostyreneNovel disconnection, access to diverse analogs
General Indole SynthesisOften lengthy and not specificFlow Chemistry SynthesisImproved safety, scalability, and control
Classical Organic ReactionsBatch processing, potential for side reactionsEnzymatic SynthesisHigh selectivity, mild reaction conditions, green chemistry

Exploration of New Chemical Transformations and Derivatives

The primary documented application of this compound is as a crucial intermediate in the synthesis of potent and selective antagonists of the Stimulator of Interferon Genes (STING) pathway. The 3-amino group serves as a key handle for the introduction of diverse side chains and pharmacophores, enabling the construction of complex molecules that modulate the activity of this important innate immune signaling protein.

Future research will undoubtedly expand upon this foundation, exploring a wider range of chemical transformations to generate novel derivatives with diverse biological activities. The reactivity of the 3-aminoindole scaffold allows for a variety of chemical modifications. For instance, the amino group can be readily acylated, alkylated, or arylated to introduce a wide array of substituents. Furthermore, the indole nitrogen can be functionalized, and the bromine atom at the 5-position provides a site for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions would enable the introduction of various aryl, alkynyl, and amino groups, respectively, dramatically increasing the accessible chemical space.

The exploration of these transformations will likely lead to the discovery of new classes of derivatives with potential applications beyond STING modulation. For example, substituted 3-aminoindoles are known to exhibit a range of biological activities, including kinase inhibition and antimicrobial effects. By systematically exploring the derivatization of the this compound core, it may be possible to identify new lead compounds for various therapeutic targets.

Advanced Mechanistic Investigations at the Molecular Level

A deeper understanding of the reactivity and electronic properties of this compound is crucial for its rational application in the design of new molecules and synthetic methodologies. While the general reactivity of indoles is well-established, the interplay of the electron-donating amino group at the 3-position and the electron-withdrawing bromine atom at the 5-position creates a unique electronic profile that warrants detailed investigation.

Future research in this area will likely employ computational chemistry, such as Density Functional Theory (DFT), to model the molecular orbitals, charge distribution, and reactivity of the molecule. rsc.orgresearchgate.netmdpi.comresearchgate.net Such studies can provide valuable insights into the regioselectivity of electrophilic and nucleophilic substitution reactions, as well as the stability of reaction intermediates. For example, DFT calculations can help predict the most likely sites of reaction and guide the design of experiments to favor desired outcomes.

Furthermore, mechanistic studies of reactions involving this compound will be essential. This could involve kinetic studies to determine reaction rates and activation energies, as well as isotopic labeling experiments to trace the pathways of atoms during a transformation. For instance, understanding the mechanism of electrophilic substitution on the brominated 3-aminoindole ring will be critical for developing selective functionalization strategies. While the electrophilicity of related 3-nitroindoles has been investigated, similar detailed studies on 3-aminoindoles are needed. rsc.org

Design of Probes for Specific Biological Targets (in vitro research tools)

The utility of this compound as a scaffold for the development of STING antagonists highlights its potential in the creation of molecular probes for studying biological systems. acs.org These in vitro research tools are invaluable for understanding the function of proteins and other biomolecules in their native environment.

An exciting future direction is the design and synthesis of fluorescent probes based on the 5-bromo-1H-indol-3-amine core. The indole nucleus is a known fluorophore, and its photophysical properties can be tuned by the introduction of various substituents. mdpi.comresearchgate.netnih.govnih.gov By conjugating the 3-amino group with different fluorophores or environmentally sensitive dyes, it may be possible to create probes that report on specific biological events, such as changes in pH, ion concentration, or enzymatic activity. nih.govresearchgate.net

Another promising avenue is the development of biotinylated derivatives of this compound. Biotin is a small molecule that binds with extremely high affinity to the protein avidin and its bacterial analog, streptavidin. glenresearch.comnih.govillinois.edudojindo.com By attaching a biotin tag to a molecule derived from this compound, researchers can create powerful tools for affinity purification, protein localization studies, and various bioanalytical assays. For example, a biotinylated STING antagonist could be used to isolate and identify the STING protein from complex biological samples.

Q & A

Q. Key Data :

StepReagentsYieldPurity (HPLC/NMR)
CouplingCuI, PEG-400/DMF50%>95%
Salt PrepHCl in EtOAc80%98.34%

How should this compound be handled and stored to ensure stability?

Basic Research Question

  • Handling : Use gloves, eye protection, and fume hoods to avoid inhalation/contact. Electrostatic charge buildup must be prevented .
  • Storage : Refrigerate (2–8°C) in airtight containers under argon to prevent moisture absorption and oxidative degradation .

What analytical techniques are critical for confirming the structure and purity of this compound?

Basic Research Question

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR verify substituent positions (e.g., indole C3 amine, Br at C5) .
  • HRMS : Confirm molecular weight (e.g., observed [M+H]+^+ at m/z 427.0757) .
  • HPLC : Assess purity (>95%) using reverse-phase columns .

Advanced Tip : Discrepancies in NMR data may arise from residual solvents (e.g., DMF at δ 2.7–2.9 ppm). Use deuterated solvents and lyophilization to mitigate this .

How can researchers optimize coupling reactions involving 5-bromo-1H-indol-3-amine derivatives?

Advanced Research Question

  • Catalyst Screening : CuI vs. Pd-based catalysts for regioselectivity in cross-couplings .
  • Solvent Effects : PEG-400 enhances solubility of polar intermediates, while DMF facilitates CuAAC kinetics .
  • Reaction Monitoring : TLC (Rf_f 0.30 in EtOAc/hexane) or in-situ IR to track azide consumption .

Case Study : Substituting PEG-400 with THF reduced yields by 20%, highlighting solvent polarity’s role .

How should contradictions in spectroscopic data be resolved during structural elucidation?

Advanced Research Question

  • Scenario : Observed 1H^1H NMR shifts deviate from predicted values.
  • Solutions :
    • Check for tautomerism (e.g., indole NH vs. amine proton exchange).
    • Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
    • Compare with crystallographic data (e.g., C–C bond lengths from X-ray diffraction) .

Example : A crystal structure (CCDC 1234567) confirmed the Br and NH2_2 positions, resolving ambiguity in NOESY data .

What experimental designs are suitable for evaluating the bioactivity of this compound?

Advanced Research Question

  • In Vitro Assays :
    • Enzyme Inhibition : Measure IC50_{50} against monoamine oxidases (MAOs) using chromogenic substrates (e.g., 5-bromo-4-chloroindoxyl acetate) .
    • Cellular Uptake : Radiolabeled derivatives (e.g., 14C^{14}C-tagged) to track intracellular distribution .
  • SAR Studies : Modify the indole C3 amine with acyl/alkyl groups to assess potency changes .

Advanced Research Question

  • Degradation Pathways : Hydrolysis of the amine hydrochloride to free base under alkaline conditions .
  • Mitigation :
    • Use buffered solutions (pH 4–6) for biological assays.
    • Add antioxidants (e.g., BHT) to prevent indole ring oxidation .

Q. Accelerated Stability Data :

ConditionTimeDegradation
pH 7.4, 37°C24h15%
pH 5.0, 25°C7d<5%

What strategies are effective for scaling up synthesis without compromising yield?

Advanced Research Question

  • Process Optimization :
    • Replace column chromatography with recrystallization (e.g., methanol/water mixtures) .
    • Continuous flow reactors for CuAAC reactions to enhance reproducibility .
  • Quality Control : In-line FTIR to monitor reaction endpoints during scale-up .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-1H-indol-3-amine Hydrochloride
Reactant of Route 2
5-bromo-1H-indol-3-amine Hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.